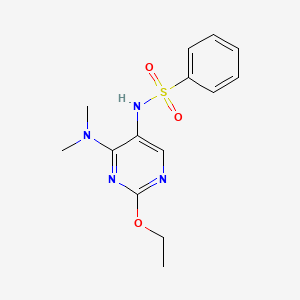

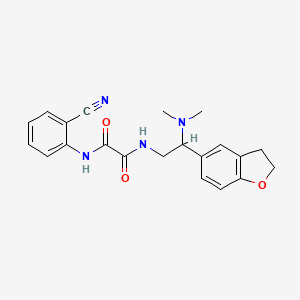

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

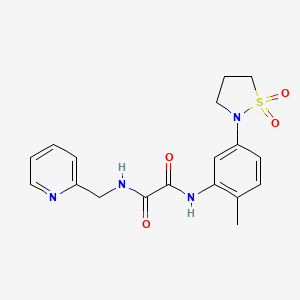

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group substituted with a dimethylamino group and an ethoxy group, as well as a benzenesulfonamide moiety. Its unique structure makes it a candidate for further research and development in multiple scientific domains.

Wirkmechanismus

Target of Action

The primary target of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide, also known as N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . The inhibition of CA IX leads to a significant decrease in tumor cell proliferation . It’s also suggested that this compound might act as a dihydrofolate reductase (DHFR) inhibitor , which is another mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH, which can lead to the death of the tumor cells . Moreover, the potential inhibition of DHFR can interfere with the synthesis of nucleotides and proteins, which are essential for cell growth and replication .

Result of Action

The inhibition of CA IX by this compound leads to a significant decrease in tumor cell proliferation . Some derivatives of this compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, one of the derivatives was able to induce apoptosis in MDA-MB-231 (a triple-negative breast cancer cell line) with a significant increase in the annexin V-FITC percent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polarity of the environment can affect the photo-induced intramolecular charge transfer processes, which play a pivotal role in the excited state reaction dynamics in donor-bridge-acceptor systems . .

Biochemische Analyse

Biochemical Properties

It is known that benzenesulfonamide derivatives can interact with enzymes such as carbonic anhydrase IX . These interactions can inhibit the enzyme, which plays a role in many solid tumors .

Cellular Effects

Benzenesulfonamide derivatives have been shown to have significant inhibitory effects against cancer cell lines . They can induce apoptosis in certain cell lines, suggesting that they may influence cell function and cellular metabolism .

Molecular Mechanism

Benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, which could lead to changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core One common approach is to start with a pyrimidinyl derivative, which undergoes substitution reactions to introduce the dimethylamino and ethoxy groups

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially at the pyrimidinyl or benzenesulfonamide moieties.

Reduction: Reduction reactions might target the pyrimidinyl group, altering its electronic properties.

Common Reagents and Conditions:

Oxidation reactions might use reagents such as hydrogen peroxide or chromium-based oxidants.

Reduction reactions could employ hydrogen gas or metal hydrides.

Substitution reactions often involve nucleophiles and electrophiles, with conditions tailored to the specific groups being introduced.

Major Products Formed:

Oxidation products might include hydroxylated or carboxylated derivatives.

Reduction products could result in amines or other reduced forms.

Substitution reactions would yield derivatives with various functional groups attached to the core structure.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound might be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features could allow it to interact with specific biological targets.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological systems could make it a candidate for therapeutic agents, particularly in areas such as anti-inflammatory or antimicrobial treatments.

Industry: In industrial applications, the compound could be used in the production of materials, such as polymers or coatings, where its chemical properties provide desirable characteristics.

Vergleich Mit ähnlichen Verbindungen

4-Dimethylaminopyridine (DMAP): A compound with a similar dimethylamino group but lacking the pyrimidinyl and benzenesulfonamide moieties.

Ethoxypyrimidinyl derivatives: Compounds with similar pyrimidinyl and ethoxy groups but different substituents.

Uniqueness: N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide is unique due to its combination of functional groups, which provides a distinct set of chemical properties compared to similar compounds

Eigenschaften

IUPAC Name |

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-4-21-14-15-10-12(13(16-14)18(2)3)17-22(19,20)11-8-6-5-7-9-11/h5-10,17H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVFDIAKWIFEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2781965.png)

![2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B2781967.png)

![5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2781971.png)

![Ethyl 3-{[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}propanoate](/img/structure/B2781975.png)

![2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE](/img/structure/B2781976.png)